molecular formula C15H19NO2 B14687795 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline CAS No. 35932-20-8

4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline

Cat. No.: B14687795
CAS No.: 35932-20-8
M. Wt: 245.32 g/mol
InChI Key: AXHRQXLVCBRQND-UHFFFAOYSA-N
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Description

4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline is an organic compound that features an aniline core substituted with an ethoxy group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline typically involves multi-step organic reactions. One common method includes the alkylation of 4-ethoxyaniline with 3-(furan-2-yl)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the aniline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The ethoxy and furan groups may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-[3-(furan-2-yl)propyl]aniline
  • 4-Ethoxy-N-[3-(thiophen-2-yl)propyl]aniline
  • 4-Ethoxy-N-[3-(pyridin-2-yl)propyl]aniline

Uniqueness

4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline is unique due to the presence of both an ethoxy group and a furan ring, which confer distinct chemical and biological properties

Properties

CAS No.

35932-20-8

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

4-ethoxy-N-[3-(furan-2-yl)propyl]aniline

InChI

InChI=1S/C15H19NO2/c1-2-17-15-9-7-13(8-10-15)16-11-3-5-14-6-4-12-18-14/h4,6-10,12,16H,2-3,5,11H2,1H3

InChI Key

AXHRQXLVCBRQND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCCCC2=CC=CO2

Origin of Product

United States

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